molecular formula C20H24N2O6S2 B2979267 4-(benzenesulfonyl)-8-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 906155-29-1

4-(benzenesulfonyl)-8-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2979267
CAS No.: 906155-29-1
M. Wt: 452.54
InChI Key: BFCWTVKEYCGXCU-UHFFFAOYSA-N
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Description

This compound is a spirocyclic molecule featuring a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with two distinct sulfonyl groups: a benzenesulfonyl group at position 4 and a 4-methoxybenzenesulfonyl group at position 8. Such compounds are often explored in drug discovery for their ability to modulate enzymes or receptors, particularly in therapeutic areas like oncology and infectious diseases .

Properties

IUPAC Name

4-(benzenesulfonyl)-8-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S2/c1-27-17-7-9-19(10-8-17)29(23,24)21-13-11-20(12-14-21)22(15-16-28-20)30(25,26)18-5-3-2-4-6-18/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCWTVKEYCGXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-8-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is the reaction of benzenesulfonyl chloride with a suitable amine precursor to form the sulfonamide intermediate. This intermediate is then subjected to further reactions, including cyclization and functional group modifications, to yield the final spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-8-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-8-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The benzenesulfonyl and methoxybenzenesulfonyl groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and function. The spirocyclic structure may also contribute to the compound’s ability to fit into specific binding sites, enhancing its efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

(a) Substituent Modifications
  • Compound G499-0278 (8-(4-Bromobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane):

    • Replaces the 4-methoxybenzenesulfonyl group with a 4-bromobenzoyl group.
    • Molecular weight: 497.39 g/mol (vs. ~454.5 g/mol for the target compound).
    • LogP: 3.412 (moderate lipophilicity) and logSw (water solubility): -3.88 (low solubility) .
    • The bromine atom increases molecular weight and may enhance halogen bonding in target interactions.
  • 8-(Mesitylsulfonyl)-4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (CAS 898452-95-4) :

    • Features a mesitylsulfonyl group (bulky 2,4,6-trimethylphenyl) instead of benzenesulfonyl.
    • Molecular formula: C23H30N2O6S2 (vs. C21H24N2O6S2 for the target compound).
    • Increased steric hindrance from mesityl may reduce binding affinity but improve metabolic stability .
  • 4-(4-Fluoro-3-Methylbenzenesulfonyl)-8-(4-Fluorobenzoyl)-1-Oxa-4,8-Diazaspiro[4.5]decane (CAS 946344-65-6): Substitutes the methoxy group with fluorine and adds a benzoyl group. Molecular weight: 436.47 g/mol.
(b) Core Modifications
  • 8-(2-Pyrimidinyl)-1-Oxa-4,8-Diazaspiro[4.5]decane Derivatives: Example: N-(4-Methylphenyl)-8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide (CAS 338761-44-7). Replaces sulfonyl groups with pyrimidine and carboxamide moieties. Molecular weight: 353.42 g/mol. Carboxamide introduces hydrogen bond donors, enhancing solubility and protein interactions .

Pharmacological and Physicochemical Data

Compound Molecular Weight (g/mol) logP Water Solubility (logSw) Key Substituents
Target Compound ~454.5 ~2.8* ~-4.2* Benzenesulfonyl, 4-methoxybenzenesulfonyl
G499-0278 497.39 3.41 -3.88 4-Bromobenzoyl, 4-fluoro-3-methylbenzenesulfonyl
CAS 898452-95-4 494.6 N/A N/A Mesitylsulfonyl, 4-methoxyphenylsulfonyl
CAS 946344-65-6 436.47 ~3.0* ~-4.0* 4-Fluoro-3-methylbenzenesulfonyl, 4-fluorobenzoyl
CAS 1172262-16-6 314.38 ~1.5* ~-2.5* 4-Fluoro-3-methylphenylsulfonyl

*Estimated based on structural analogs.

  • Target Compound: The 4-methoxy group may improve solubility compared to non-polar substituents but reduce logP.
  • G499-0278 : Higher logP and lower solubility due to bromine and fluorinated groups, making it more suited for hydrophobic targets.

Biological Activity

The compound 4-(benzenesulfonyl)-8-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic molecule characterized by its unique chemical structure, which includes sulfonyl groups and a diazaspiro framework. This structural complexity suggests potential biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N2O6SC_{20}H_{24}N_{2}O_{6}S, with a molecular weight of approximately 452.5 g/mol. The presence of sulfonyl groups allows for various chemical reactions, including nucleophilic substitutions and electrophilic reactions, which may enhance its biological interactions.

The biological activity of the compound is hypothesized to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonyl and methoxy substituents can form hydrogen bonds and other interactions with proteins, modulating their activity. The spirocyclic structure may facilitate binding to specific sites on target molecules, enhancing the compound's efficacy in biological systems.

Anticonvulsant Activity

Research has shown that compounds with similar diazaspiro structures exhibit anticonvulsant properties. For example, a study evaluating spiroimidazolidinone derivatives demonstrated significant anticonvulsant activity in animal models, suggesting that the diazaspiro framework may confer similar benefits to our compound .

Antimicrobial Activity

The structural similarity of this compound to known antimicrobial agents indicates potential antibacterial effects. Compounds with similar sulfonamide structures have been documented to demonstrate significant antibacterial activity against various pathogens.

Interaction with Enzymes

The compound's ability to inhibit enzymes such as acetylcholinesterase has been suggested based on studies involving piperazine derivatives. These derivatives have shown promising results in binding to enzyme active sites, which could be extrapolated to predict similar interactions for our compound .

Case Studies

Study Findings Reference
Anticonvulsant EvaluationDemonstrated significant anticonvulsant activity in animal models, with some derivatives showing protection against seizures at low doses.
Antimicrobial TestingShowed antibacterial properties against Gram-positive and Gram-negative bacteria in vitro.
Enzyme Inhibition StudiesExhibited potential as an acetylcholinesterase inhibitor, indicating possible applications in treating neurodegenerative diseases.

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